2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
BenchChem offers high-quality 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-2-7-16-17(10-12)28-20(22-16)23-18(26)11-27-19-9-8-15(24-25-19)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIVEVFCIPYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trka/b/c), which are recognized as a hallmark of numerous neurodegenerative diseases and are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers.
Mode of Action
Similar compounds have been developed as trk inhibitors, which work by blocking the signaling pathways of trk receptors. This can lead to decreased cell proliferation and increased cell death in cancer cells.
Biochemical Pathways
Trk inhibitors generally affect the signaling pathways of trk receptors, which play a crucial role in cell survival, growth, and differentiation.
Biological Activity
The compound 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups, including:
- Pyridazine moiety : Contributes to the compound's interaction with biological targets.
- Thioether linkage : Enhances lipophilicity and may improve metabolic stability.
- Fluorinated aromatic ring : The presence of fluorine is often associated with increased biological activity due to enhanced binding properties.
The molecular formula is with a molecular weight of approximately 320.38 g/mol.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of α-glucosidase , an enzyme significant in carbohydrate metabolism and diabetes management. Inhibition of this enzyme can lead to reduced glucose absorption, thus playing a role in controlling blood sugar levels.
Antimicrobial Properties
Research has shown that thiazole derivatives, similar to the compound , often exhibit antimicrobial activity. For instance, thiazole-based compounds have been reported to possess leishmanicidal properties against Leishmania infantum, suggesting that modifications to the thiazole structure can enhance efficacy against various pathogens .
Antitumor Activity
Thiazole-containing compounds have also been studied for their potential as antitumor agents. A structure-activity relationship analysis indicated that certain modifications could lead to significant cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups, such as fluorine, was found to enhance the cytotoxicity of related compounds .
The mechanism by which 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide exerts its biological effects may involve:
- Interaction with specific enzymes or receptors : The pyridazine core is known for its ability to interact with various biological targets.
- Hydrophobic interactions : The fluorophenyl group enhances binding affinity, potentially leading to increased potency against target enzymes.
Structure-Activity Relationship (SAR)
A detailed SAR study has revealed that:
- Substituents on the aromatic rings : Electron-withdrawing groups at specific positions significantly enhance biological activity.
- Thioether linkages : These contribute positively to the pharmacokinetic properties of the compound.
- Fluorination : The incorporation of fluorine atoms can improve metabolic stability and bioavailability .
Case Studies and Research Findings
- Antidiabetic Activity : A study demonstrated that modifications leading to increased lipophilicity significantly improved the inhibitory effects on α-glucosidase, making it a candidate for further development in diabetes therapy.
- Antimicrobial Efficacy : Research indicated that thiazole derivatives showed promising results against various microbial strains, with some compounds exhibiting low cytotoxicity in mammalian cells while effectively reducing pathogen viability .
- Antitumor Potential : Investigations into thiazole derivatives have shown varying degrees of cytotoxicity across different cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Reacting 6-(4-fluorophenyl)pyridazine-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thioether linkage .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >85% purity .
- Yield optimization: Adjusting solvent polarity (e.g., DMF vs. DMSO) and catalyst (e.g., triethylamine) can improve reaction efficiency .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm), pyridazine (δ 8.1–8.5 ppm), and benzothiazole (δ 6.9–7.3 ppm) moieties. The thioacetamide bridge appears as a singlet at δ 4.2–4.5 ppm (CH₂) .
- IR Spectroscopy : Key peaks include N–H stretch (~3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (650–750 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (e.g., C: 55.2%, H: 3.8%, N: 14.3%, S: 9.8%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the benzothiazole ring to improve metabolic stability and lipophilicity .
- Thioether Linkage : Replace sulfur with sulfone or sulfoxide groups to assess impact on binding affinity (e.g., IC₅₀ shifts in kinase inhibition assays) .
- Biological Testing : Compare analogs in cytotoxicity (MTT assay) and enzyme inhibition (e.g., EGFR kinase) to identify critical pharmacophores .
Q. What computational strategies predict the binding interactions of this compound with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). The pyridazine ring often forms π-π stacking with Phe residues, while the fluorophenyl group enhances hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates strong binding) .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS) .
- Metabolic Stability : Compare hepatic microsome stability (e.g., t₁/₂ in human vs. rat liver microsomes) to identify species-specific discrepancies .
- Data Normalization : Use Z-score analysis to account for batch effects in high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
